molecular formula C6H10Cl2N2S B6184375 [2-(5-chlorothiophen-3-yl)ethyl]hydrazine hydrochloride CAS No. 2624126-61-8

[2-(5-chlorothiophen-3-yl)ethyl]hydrazine hydrochloride

Cat. No.: B6184375
CAS No.: 2624126-61-8
M. Wt: 213.1
InChI Key:
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Description

[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S and a molecular weight of 213.12 g/mol . This compound is characterized by the presence of a chlorothiophene ring, an ethyl chain, and a hydrazine moiety, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-chlorothiophen-3-yl)ethyl]hydrazine hydrochloride typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with ethyl hydrazine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid acting as a catalyst to facilitate the formation of the hydrazine hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted thiophenes, which can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [2-(5-chlorothiophen-3-yl)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorothiophene ring and a hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

2624126-61-8

Molecular Formula

C6H10Cl2N2S

Molecular Weight

213.1

Purity

0

Origin of Product

United States

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